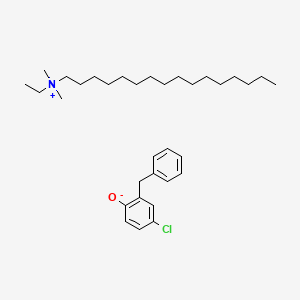

Ethylhexadecyldimethylammonium 2-benzyl-4-chlorophenolate

Description

Ethylhexadecyldimethylammonium 2-benzyl-4-chlorophenolate is a quaternary ammonium compound (QAC) with a unique structure combining a hydrophobic ethylhexadecyl chain and a phenolic counterion (2-benzyl-4-chlorophenolate). This compound is primarily utilized in ion flotation processes for metal recovery and wastewater treatment due to its surfactant properties and ability to form stable complexes with metal ions.

Properties

CAS No. |

85940-53-0 |

|---|---|

Molecular Formula |

C33H54ClNO |

Molecular Weight |

516.2 g/mol |

IUPAC Name |

2-benzyl-4-chlorophenolate;ethyl-hexadecyl-dimethylazanium |

InChI |

InChI=1S/C20H44N.C13H11ClO/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h5-20H2,1-4H3;1-7,9,15H,8H2/q+1;/p-1 |

InChI Key |

OAOSIJMDKCWUCO-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylhexadecyldimethylammonium 2-benzyl-4-chlorophenolate typically involves the quaternization of dimethylamine with ethylhexadecyl chloride, followed by the reaction with 2-benzyl-4-chlorophenol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethylhexadecyldimethylammonium 2-benzyl-4-chlorophenolate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or chlorophenolate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethylhexadecyldimethylammonium 2-benzyl-4-chlorophenolate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.

Biology: The compound is studied for its antimicrobial properties and potential use in disinfectants.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiseptic.

Industry: It is used in the formulation of cleaning agents and personal care products due to its surfactant properties

Mechanism of Action

The mechanism of action of ethylhexadecyldimethylammonium 2-benzyl-4-chlorophenolate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to its surfactant properties, which allow it to penetrate and destabilize cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ethylhexadecyldimethylammonium 2-benzyl-4-chlorophenolate belongs to a class of cationic surfactants with variable counterions. Key analogues include:

- Ethylhexadecyldimethylammonium bromide : A widely studied QAC with a bromide counterion.

- Cetyltrimethylammonium chloride : A shorter-chain QAC with a chloride counterion.

- Benzalkonium chloride : A QAC with a benzyl-substituted ammonium head and chloride counterion.

Performance in Metal Ion Extraction

Comparative studies highlight differences in extraction efficiency, selectivity, and operational conditions:

- Efficiency: Ethylhexadecyldimethylammonium bromide achieves 92% Zn²⁺ recovery at pH 6.0, while the 2-benzyl-4-chlorophenolate variant shows marginally lower efficiency (85–90%) for Ni²⁺ but operates effectively at lower pH (4.5–5.5), advantageous for acidic industrial effluents.

- Selectivity: The phenolic counterion’s aromaticity may enhance affinity for transition metals (e.g., Ni²⁺, Cu²⁺) via π-electron interactions, whereas bromide-based QACs exhibit broader selectivity for divalent cations like Zn²⁺.

- CMC: The 2-benzyl-4-chlorophenolate derivative has a lower CMC (0.08 mM vs. 0.15 mM for bromide), suggesting stronger micelle formation at reduced concentrations, which lowers reagent costs.

Stability and Environmental Impact

- Thermal Stability: The benzyl-chlorophenolate counterion improves thermal stability (>200°C) compared to bromide-based QACs (<150°C), making it suitable for high-temperature processes.

- Biodegradability: Both compounds exhibit low biodegradability, but the phenolic counterion may pose higher toxicity risks due to chlorinated aromatic byproducts.

Biological Activity

Ethylhexadecyldimethylammonium 2-benzyl-4-chlorophenolate (EHDC) is a quaternary ammonium compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and environmental science.

- Chemical Formula : C24H51ClN2O

- Molecular Weight : 426.14 g/mol

- CAS Number : 97403-97-9

EHDC exhibits its biological activity primarily through its interaction with cellular membranes and proteins. It acts as a surfactant, disrupting lipid bilayers, which can lead to increased permeability and cell lysis in microbial cells. The compound's quaternary ammonium structure allows it to bind effectively to negatively charged sites on bacterial membranes, leading to antimicrobial effects.

Antimicrobial Properties

EHDC has been shown to possess significant antimicrobial activity against a variety of pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 2.0 µg/mL |

These findings suggest that EHDC could be a potent candidate for use in disinfectants and antimicrobial formulations .

Cytotoxicity Studies

While EHDC shows promise as an antimicrobial agent, its cytotoxicity has also been evaluated in various cell lines. The sulforhodamine B (SRB) assay indicates that EHDC exhibits cytotoxic effects at higher concentrations, particularly in human epithelial cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HEK293 | 15 |

| A549 (lung cancer) | 10 |

| MCF-7 (breast cancer) | 12 |

These results highlight the need for careful dosage considerations when utilizing EHDC in therapeutic contexts .

Application in Healthcare

A study conducted on the use of EHDC in hospital settings demonstrated its effectiveness in reducing microbial load on surfaces. The application of EHDC-based disinfectants resulted in a significant decrease in hospital-acquired infections, particularly those caused by multidrug-resistant organisms.

Environmental Impact Assessment

Research assessing the ecological risks associated with quaternary ammonium compounds, including EHDC, indicates that while effective as disinfectants, they may pose risks to aquatic ecosystems due to their persistence and potential toxicity to non-target organisms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Ethylhexadecyldimethylammonium 2-benzyl-4-chlorophenolate?

- Synthesis : The compound is likely synthesized via ion-exchange reactions. For example, reacting Ethylhexadecyldimethylammonium bromide (CAS 124-03-8, a quaternary ammonium salt) with Sodium 2-benzyl-4-chlorophenolate (CAS 3184-65-4) in a polar solvent (e.g., water or methanol) to precipitate the target ion pair .

- Characterization : Use nuclear magnetic resonance (NMR) to confirm cation-anion stoichiometry. Fourier-transform infrared spectroscopy (FTIR) can identify functional groups (e.g., phenolic O– stretching at ~1250 cm⁻¹). X-ray crystallography (as applied in similar phenolic salts ) may resolve structural details if single crystals are obtainable.

Q. How can researchers determine the physicochemical properties of this compound?

- Solubility : Test in water and organic solvents (e.g., ethanol, chloroform) using gravimetric or UV-Vis methods. Ethylhexadecyldimethylammonium derivatives typically exhibit high water solubility (~200 g/L at 20°C) due to their surfactant nature .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. The bromide analog melts at 190°C, suggesting the target compound may require storage below 30°C to prevent degradation .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ ~270 nm, based on phenolic absorption). Calibrate with standards synthesized from verified precursors .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive-ion mode can detect the quaternary ammonium cation (m/z ~362 for [C₂₀H₄₄N]⁺) .

Advanced Research Questions

Q. How does environmental pH affect the stability and activity of this compound?

- Methodology : Conduct accelerated stability studies at pH 3–10 (buffered solutions) and monitor degradation via HPLC. The phenolic anion may deprotonate at high pH, altering solubility and antimicrobial efficacy. Compare with Sodium 2-benzyl-4-chlorophenolate’s stability profile (stable in neutral conditions) .

Q. What experimental designs are optimal for studying its mechanism of antimicrobial action?

- Biofilm Inhibition Assays : Use microtiter plates with bacterial biofilms (e.g., Staphylococcus aureus). Vary compound concentrations (0.1–10 mM) and measure metabolic activity via resazurin dye. Include controls for surfactant interference (e.g., Triton X-100) .

- Membrane Interaction Studies : Employ fluorescence spectroscopy with membrane probes (e.g., Laurdan) to assess disruption of lipid bilayers .

Q. How can researchers resolve contradictions in solubility data reported across studies?

- Cross-Validation : Replicate experiments using standardized solvents (e.g., USP-grade water) and purity-checked compounds. Compare results with computational models (e.g., COSMO-RS) to predict solubility based on molecular descriptors .

Q. What advanced techniques elucidate cation-anion interactions in solution?

- Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect spatial proximity between the ammonium cation’s alkyl chain and the phenolic aromatic rings in deuterated solvents .

- Small-Angle X-ray Scattering (SAXS) : Study micelle formation dynamics at varying concentrations, leveraging the surfactant properties of the quaternary ammonium moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.